molecular formula C13H12O3 B2451698 Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate CAS No. 1253180-92-5

Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate

Cat. No. B2451698
CAS RN: 1253180-92-5
M. Wt: 216.236
InChI Key: SDMBVFSLDAVEQI-BQYQJAHWSA-N
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Description

“Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate” is a benzofuran derivative . It has the molecular formula C13H12O3 and an average mass of 216.233 Da .


Synthesis Analysis

Benzofuran compounds, including “this compound”, can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to an acrylate group . The benzofuran ring is a heterocyclic compound having a benzene ring fused to a furan ring .


Chemical Reactions Analysis

Benzofuran derivatives, including “this compound”, undergo various chemical reactions . For example, 3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical And Chemical Properties Analysis

“this compound” has the molecular formula C13H12O3 . It has an average mass of 216.233 Da and a monoisotopic mass of 216.078644 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis Processes : Deng Yong (2010) investigated a practical process for synthesizing related compounds, involving methyl esterification and Friedel-Crafts reaction, highlighting an improved synthesis method with milder reaction conditions and higher yields. This process could be relevant to the synthesis of Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate (Deng, 2010).

  • Crystal Structure Investigations : Choi, Seo, Son, and Lee (2008) prepared a compound structurally similar to this compound and analyzed its crystal structure, which is stabilized by intermolecular aromatic π–π interactions. This could offer insights into the structural properties of this compound (Choi et al., 2008).

Photophysical and Computational Studies

  • Photochromic Performance : Yamaguchi and Irie (2005) synthesized photochromic diarylethene derivatives with benzofuran heteroaryl groups, which showed photochromic reactivity in both solution and crystalline phases. This could be indicative of the photophysical properties of this compound (Yamaguchi & Irie, 2005).

  • Computational Analysis and Potential Applications : Computational studies on similar benzofuran compounds, as conducted by Bertran et al. (2007), can provide insights into the electronic properties and potential applications of this compound in polymer science (Bertran et al., 2007).

Future Directions

Benzofuran compounds, including “Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring their potential as therapeutic drugs for various diseases .

properties

IUPAC Name

methyl (E)-3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9-10-5-3-4-6-12(10)16-11(9)7-8-13(14)15-2/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBVFSLDAVEQI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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